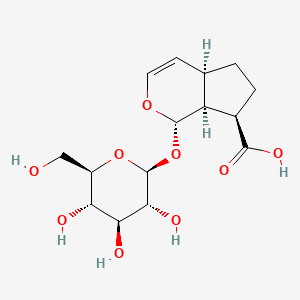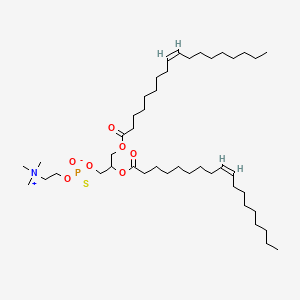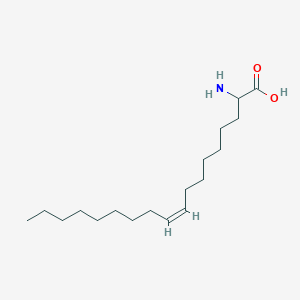
p-Chloromercuribenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-chloromercuribenzenesulfonate is an arylmercury compound and an arenesulfonate oxoanion. It is a conjugate base of a p-chloromercuribenzenesulfonic acid.
A cytotoxic sulfhydryl reagent that inhibits several subcellular metabolic systems and is used as a tool in cellular physiology.
Wissenschaftliche Forschungsanwendungen
Bioelectrocatalysis Process
Peng et al. (2018) explored the use of bioelectrochemical technology for the accelerated removal of high concentration p-chloronitrobenzene (p-CNB) in wastewater. They found a super-fast removal rate at external voltages ranging from 0.2-0.8V over p-CNB concentrations of 40-120 mg/L. This method proved more efficient compared to natural biodegradation and electrochemical methods, highlighting its potential for rapid treatment of high-concentration p-CNB wastewater (Peng et al., 2018).
Investigating Channel Structures
Parikh et al. (2011) utilized p-chloromercuribenzenesulfonate in their study of GLIC, a prokaryotic homologue of the Cys loop receptor family of neurotransmitter-gated ion channels. Their research involved examining the channel structure in functional GLIC channels, providing insights into the channel’s arrangement and charge selectivity filter (Parikh, Bali, & Akabas, 2011).
Study on Heteromeric Cystine/Glutamate Antiporter
Jiménez-Vidal et al. (2004) focused on the heteromeric glutamate/cystine transporter expressed in Xenopus oocytes. They found that this compound (pCMBS) rapidly blocked transport activity, highlighting its utility in studying the function and structure of transport proteins (Jiménez-Vidal et al., 2004).
Role in Metabolic Regulation
Forcato et al. (2010) examined the role of this compound in the metabolic regulation of the mammalian heart Na(+)/Ca(2+) exchanger. Their research provided insights into the spatial arrangements and enzyme interactions necessary for optimal function (Forcato, Posada, Beaugé, & Berberián, 2010).
Electrical Stimulation in Stem Cell Research
Tomaskovic-Crook et al. (2020) investigated the use of electrically conductive polymers, including polypyrrole containing the anionic dopant dodecylbenzenesulfonate (DBS), for modulating the fate determination of human induced pluripotent stem cells (iPSCs). They discovered that electrical stimulation without chemical inducers led to differentiation into various cell lineages, with a robust induction to neuronal fate (Tomaskovic-Crook, Gu, Rahim, Wallace, & Crook, 2020).
Eigenschaften
Molekularformel |
C6H4ClHgO3S- |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
chloro-(4-sulfonatophenyl)mercury |
InChI |
InChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-2 |
InChI-Schlüssel |
XXEBDPRHFAWOND-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl |
Synonyme |
4 Chloromercuribenzenesulfonate 4-Chloromercuribenzenesulfonate Acid, Chloromercuribenzene-p-sulphonic Chloromercuribenzene p sulphonic Acid Chloromercuribenzene-p-sulphonic Acid Chloromercuribenzenesulfonate Chloromercuriphenylsulfonate p Chloromercuriphenylsulphonate p-Chloromercuriphenylsulphonate PCMBS PCMPS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)
![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)
![5-[(2E,4E)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1230954.png)










![N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1230974.png)